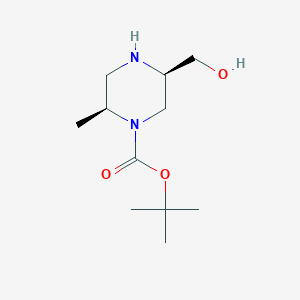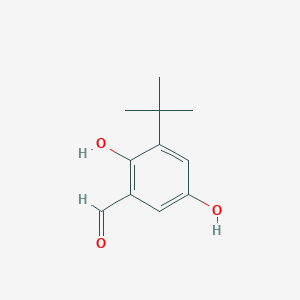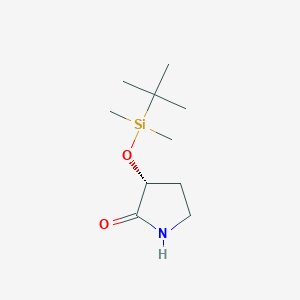
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one
Vue d'ensemble
Description
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H21NO2Si and its molecular weight is 215.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one is utilized in the enantioselective synthesis of complex organic compounds. For instance, Aoyagi et al. (2021) demonstrated the use of this compound in the lipase-mediated kinetic resolution of glycerol analogues, leading to enantiomerically enriched alcohols and acetates. This process is significant for synthesizing 1-protected glycerols with precise stereochemistry (Aoyagi et al., 2021).
Synthesis of Heterocyclic Compounds
The compound is integral in synthesizing various heterocyclic compounds. Tollenaere and Ghosez (1998) described the preparation of 1-[(tert-butyldimethylsilyl)oxy] alkenyl isocyanates, which react to form pyridines and uracil or thymine derivatives. This method is vital for creating functionalized heterocycles (Tollenaere & Ghosez, 1998).
Cycloaddition Reactions
Cai et al. (2011) explored the use of this compound in [3 + 2] cycloaddition reactions on carbohydrate templates, leading to pyrrolidine derivatives with high diastereoselectivities. This approach is notable for producing various pyrrolidines with excellent enantioselectivities, demonstrating the potential of this strategy in complex organic synthesis (Cai et al., 2011).
Synthesis of Biologically Active Compounds
The compound is also used in synthesizing biologically active molecules. For example, Barco et al. (2007) utilized it in the enantiodivergent synthesis of the Geissman–Waiss lactone, a precursor for necine bases. This process involves a Michael reaction and highlights the versatility of (R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one in synthesizing complex natural products (Barco et al., 2007).
Modular Synthesis of Acetogenin Core Units
Zanardi et al. (2000) reported the use of this compound in a modular synthesis strategy for annonaceous acetogenins and their nitrogen and sulfur analogues. This synthesis involves vinylogous addition protocols and is crucial for creating structurally diverse acetogenin core units (Zanardi et al., 2000).
Propriétés
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-7-11-9(8)12/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJCHYKXNFQQSM-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((Tert-butyldimethylsilyl)oxy)pyrrolidin-2-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

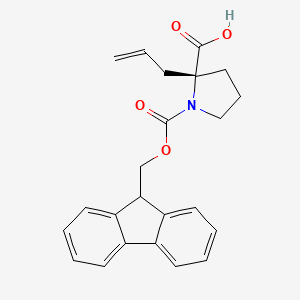
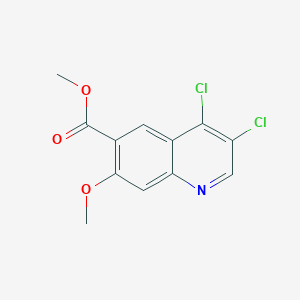




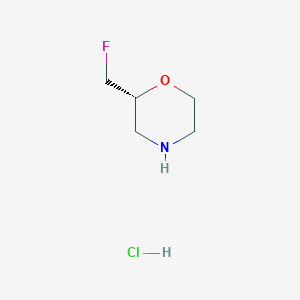

![(5S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B8250548.png)
